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Compound of Interest

Compound Name: Azithromycin E

Cat. No.: B1376122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azithromycin E, identified as a significant impurity in the synthesis of the widely-used

macrolide antibiotic Azithromycin, is chemically known as 3′-(N,N-didemethyl)azithromycin. Its

presence and characterization are crucial for the quality control and regulatory compliance of

Azithromycin drug products. This technical guide provides an in-depth overview of the known

physical and chemical properties of Azithromycin E, including its synthesis and analytical

characterization.
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Identifier Value

Systematic Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-

[(3-Amino-3,4,6-trideoxy-β-D-xylo-

hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-

methyl-3-O-methyl-α-L-ribo-

hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-

3,5,6,8,10,12,14-heptamethyl-1-oxa-6-

azacyclopentadecan-15-one

Common Name Azithromycin Impurity E

Synonyms
3′-(N,N-didemethyl)azithromycin,

Aminoazithromycin

CAS Number 612069-27-9

Molecular Formula C₃₆H₆₈N₂O₁₂

Molecular Weight 720.93 g/mol

Physicochemical Properties
The physical and chemical properties of Azithromycin E are essential for its isolation,

identification, and quantification.

Tabulated Physicochemical Data
Property Value Source

Appearance
White to Off-White Solid or

Light brown Powder
[1]

Melting Point >209°C or 195.8-198.3°C [1]

Boiling Point Data not available

Solubility
Soluble in Chloroform,

Methanol, DMSO
[1]

pKa Data not available
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Note: Conflicting data exists for the melting point of Azithromycin E, which may be due to

different experimental conditions or sample purity. Quantitative solubility data and the pKa

value are not readily available in the public domain.

Experimental Protocols
Synthesis of Azithromycin E
Azithromycin E can be synthesized from Azithromycin via a demethylation reaction. A reported

method involves the following steps[2]:

Reaction Setup: Azithromycin is dissolved in a suitable solvent such as tetrahydrofuran.

Demethylation: A demethylating agent, N-fluorobisbenzenesulfonamide, is added to the

solution.

Reaction Conditions: The reaction mixture is stirred at 30°C for 24 hours. The progress of the

reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the content

of Azithromycin is less than 1.0%.

Work-up: The reaction mixture is washed with a 3% sodium bicarbonate solution. The

organic layer is separated and evaporated to yield the crude product.

Purification: The crude Azithromycin E is purified by recrystallization from acetone and

water to yield a product with a purity of 98% as determined by HPLC.

Analytical Characterization: High-Performance Liquid
Chromatography (HPLC)
The identification and quantification of Azithromycin E, particularly in the presence of

Azithromycin and other impurities, are typically performed using reverse-phase HPLC with UV

detection.[3][4]

Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV

detector and a column oven.

Column: A C18 column (e.g., Phenomenex Synergi™ MAX-RP, 250 x 4.6 mm, 4 µm) is

commonly used.
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Mobile Phase: A gradient elution is employed.

Mobile Phase A: 10 mM potassium phosphate monobasic (KH₂PO₄) in water, with the pH

adjusted to 7.00.

Mobile Phase B: A mixture of methanol and acetonitrile (1:1 v/v).

Gradient Program: The elution can start with a higher proportion of mobile phase A, gradually

increasing the proportion of mobile phase B to elute the impurities and the active

pharmaceutical ingredient.

Column Temperature: 50°C.

Detection: UV detection is performed at a wavelength of 210 nm.

Sample Preparation: Samples are typically dissolved in a mixture of a phosphate buffer (pH

7.0) and acetonitrile (35:65 v/v).

This method allows for the effective separation of Azithromycin E from other related

substances, enabling its accurate quantification for quality control purposes.

Logical Relationships in Azithromycin Synthesis
and Impurity Formation
The synthesis of Azithromycin is a multi-step process that can lead to the formation of various

impurities, including Azithromycin E. Understanding the relationship between the starting

materials, intermediates, and final products is crucial for process optimization and impurity

control.

Erythromycin A Azithromycin

Multi-step
Synthesis Azithromycin Impurity I

(3'-N-desmethylazithromycin)
Demethylation Azithromycin E

(3'-(N,N-didemethyl)azithromycin)

Further
Demethylation

Click to download full resolution via product page

Caption: Synthetic relationship between Erythromycin A, Azithromycin, and its impurities I and

E.
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Conclusion
This technical guide provides a summary of the currently available information on the physical

and chemical properties of Azithromycin E. While key identifiers and some physical

characteristics have been established, further research is required to determine its quantitative

solubility, pKa, and a definitive melting point. The provided synthesis and analytical protocols

offer a foundation for researchers and drug development professionals working on the

characterization and control of this critical impurity in Azithromycin production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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